molecular formula C6H8BFN2O2 B1394489 (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid CAS No. 909187-40-2

(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid

Cat. No. B1394489
M. Wt: 169.95 g/mol
InChI Key: RMOLRKYVAVBWTO-UHFFFAOYSA-N
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Description

“(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid” is a boron-containing compound . Boronic acids and their derivatives have been growing in interest, especially after the discovery of the drug bortezomib . They have been used in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The molecular formula of “(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid” is C6H8BFN2O2 . More detailed structural information can be found in databases like ChemSpider .


Chemical Reactions Analysis

Boronic acids and their derivatives have been used in various chemical reactions. The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

  • A key application of similar boronic acids is in pharmaceutical synthesis. For instance, the practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, an important pharmaceutical intermediate, involves steps that could be relevant to the synthesis of compounds related to (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid (Xin Wang et al., 2006).

Chemical Reactions and Mechanisms

  • Boronic acids, including variants similar to the compound , are vital in palladium-catalyzed Suzuki–Miyaura borylation reactions, often used in the preparation of various active agents in the pharmaceutical industry (Kartik N. Sanghavi et al., 2022).

Sensing Applications

  • Pyridinium boranes, a group to which (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid belongs, have been used in colorimetric sensing of ions in water/chloroform mixtures. This involves a structural change upon binding to ions, leading to a visible color change, indicating their potential in chemical sensing applications (C. Wade & F. Gabbaï, 2009).

Fluorescent Sensing and Imaging

  • Similar compounds have been explored for their ability to selectively sense metal ions, such as aluminum, in various mediums. This has applications in fluorescent sensing and can be extended to imaging in living cells, showcasing their potential in biological and chemical sensing (F. Rahman et al., 2017).

Material Science and Chemistry

  • The synthesis of azabiaryls through processes like directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives, potentially including compounds like (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid, is significant in material science and heterocyclic chemistry (M. Alessi et al., 2007).

Energy and Battery Technology

  • Boron-based compounds, including boronic acids, have been researched for their use in organic liquid electrolyte-based fluoride shuttle batteries, indicating their potential application in energy storage and battery technology (A. C. Kucuk & T. Abe, 2020).

Safety And Hazards

Boronic acids and their derivatives were thought to be toxic, mainly because of their use in ant poisoning . Nowadays, this concept has been demystified, and boron-containing compounds are usually considered as non-toxic .

Future Directions

Given the growing interest in boronic acids and their derivatives, especially after the discovery of the drug bortezomib, it is expected that the studies with boronic acids in Medicinal Chemistry will be extended, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[2-fluoro-6-(methylamino)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BFN2O2/c1-9-5-3-2-4(7(11)12)6(8)10-5/h2-3,11-12H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOLRKYVAVBWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)NC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693821
Record name [2-Fluoro-6-(methylamino)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid

CAS RN

909187-40-2
Record name [2-Fluoro-6-(methylamino)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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